molecular formula C23H23ClN2O3S B11354136 1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11354136
M. Wt: 443.0 g/mol
InChI Key: DDQOKPQIVUTANY-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a chlorophenyl group. Its multifaceted structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzene, methanesulfonyl chloride, naphthalene, and piperidine.

    Reaction Conditions: The initial step involves the sulfonylation of 2-chlorobenzene with methanesulfonyl chloride under basic conditions to form 2-chlorophenyl methanesulfonate. This intermediate is then reacted with naphthalene under Friedel-Crafts acylation conditions to introduce the naphthalene moiety.

    Piperidine Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN2O3S/c24-21-10-4-2-7-19(21)16-30(28,29)26-14-12-18(13-15-26)23(27)25-22-11-5-8-17-6-1-3-9-20(17)22/h1-11,18H,12-16H2,(H,25,27)

InChI Key

DDQOKPQIVUTANY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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